molecular formula C30H60O2 B143673 Myristyl palmitate CAS No. 4536-26-9

Myristyl palmitate

Cat. No. B143673
CAS RN: 4536-26-9
M. Wt: 452.8 g/mol
InChI Key: UULYVBBLIYLRCU-UHFFFAOYSA-N
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Description

Myristyl palmitate is not directly discussed in the provided papers; however, the papers do provide insights into the fatty acids myristic acid and palmitic acid, which are components of myristyl palmitate. Myristic acid is known to be involved in the covalent modification of proteins, specifically through N-myristoylation, which is an essential process for the function of certain proteins within cells . Palmitic acid, on the other hand, is involved in the palmitoylation of proteins, which affects their membrane localization and function . The combination of these two fatty acids, myristyl palmitate, would likely exhibit properties related to both fatty acids.

Synthesis Analysis

The synthesis of myristyl palmitate itself is not described in the papers. However, the synthesis of analogs of palmitoyl-CoA, which are substrates for myristoyl-CoA:protein N-myristoyltransferase, has been studied. These analogs are designed to mimic the activity of myristoyl-CoA and can be used to investigate the enzyme's substrate specificity and the role of fatty acid modifications in protein function . Additionally, the microencapsulation of a myristic acid–palmitic acid eutectic mixture for thermal energy storage has been attempted, which involves a sol-gel method to create a silica shell around the core material .

Molecular Structure Analysis

The molecular structure of myristyl palmitate would consist of a myristic acid moiety esterified to a palmitic acid. The papers discuss the importance of the molecular structure of fatty acids in their biological function. For instance, the introduction of double or triple bonds in palmitic acid derivatives can affect their activity as substrates for N-myristoyltransferase, suggesting that the enzyme's binding site requires a specific conformation of the acyl chain . The structure of myristyl palmitate would not have these bonds but would still be expected to have a conformation influenced by the long-chain fatty acids it comprises.

Chemical Reactions Analysis

The papers do not directly discuss chemical reactions involving myristyl palmitate. However, they do provide information on the chemical reactions of myristic and palmitic acids in the context of protein modification. Myristic acid is involved in N-myristoylation, a covalent attachment to the N-terminal glycine of proteins, which is essential for their function and localization . Palmitic acid is involved in the palmitoylation of proteins, which is a reversible modification that affects protein-membrane interactions and subcellular localization .

Physical and Chemical Properties Analysis

The physical and chemical properties of myristyl palmitate can be inferred from the properties of myristic and palmitic acids. The eutectic mixture of myristic and palmitic acids has been characterized for its thermal properties, indicating a melting point around 46.08°C and a solidification point at 44.35°C, with good thermal stability, making it suitable for thermal energy storage applications . The solid-liquid phase equilibria of mixtures of methyl myristate and methyl palmitate have also been studied, showing eutectic behavior with complete miscibility in the liquid phase . These properties suggest that myristyl palmitate would also have specific melting and solidification points important for its applications.

Scientific Research Applications

Fatty Acylation in Proteins

Myristyl palmitate plays a role in the fatty acylation of proteins. Fatty acids like myristate and palmitate are commonly attached to proteins, impacting their intracellular trafficking, localization, and interactions (Resh, 2016).

Wound Healing Applications

In a study on wound healing, extracts from Calendula officinalis were found to stimulate the proliferation and migration of fibroblasts. The presence of triterpenoids such as faradiol myristate and palmitate in these extracts contributed to the wound healing effects (Fronza et al., 2009).

Thermal Properties in Biodiesel

Ethyl myristate, along with ethyl palmitate, plays a role in the solid-liquid equilibrium of mixtures commonly present in biodiesel. Understanding these interactions is crucial for improving biodiesel performance (Robustillo et al., 2014).

Corrosion Inhibition in Magnesium Alloys

Long-chain alkyl carboxylates, including myristate and palmitate, have been studied for their efficacy in inhibiting the corrosion of magnesium alloys, which is significant in industrial applications (Dinodi & Shetty, 2014).

Inflammation in Diabetes

Myristate and palmitate have been investigated for their roles in inducing proinflammatory cytokines in human macrophages, which is relevant for understanding the pathogenesis of conditions like type 2 diabetes (Håversen et al., 2009).

Phase Change Materials for Thermal Energy Storage

Myristyl alcohol esters, including myristyl palmitate, have been explored as phase change materials for thermal energy storage, important for renewable energy applications (Aydın & Okutan, 2011).

Metabolic Labeling in Research

Myristate and palmitate are used in the metabolic labeling of proteins, aiding in the study of protein structure and function in cell biology (Jackson & Magee, 2000).

Thermal Reliability in Energy Storage

In the field of energy storage, the thermal reliability of myristic acid/palmitic acid mixtures as phase change materials has been investigated, highlighting their potential in sustainable energy technologies (Fauzi et al., 2015).

properties

IUPAC Name

tetradecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYVBBLIYLRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063511
Record name Hexadecanoic acid, tetradecyl ester
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexadecanoic acid, tetradecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Myristyl palmitate

CAS RN

4536-26-9
Record name Myristyl palmitate
Source CAS Common Chemistry
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Record name Myristyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA DSSTox
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Record name Tetradecyl palmitate
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Record name MYRISTYL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
FA Andersen - International Journal of Toxicology, 1997 - journals.sagepub.com
Cetyl Esters is a synthetic wax composed of a mixture of esters ofsaturated fatty acids and fatty alcohols with carbon chain lengths between 14 and 18. Cetyl Esters is currently used as a …
Number of citations: 5 journals.sagepub.com
BTR Iyengar, H Schlenk - Lipids, 1969 - Springer
… fied with the preparation of myristyl palmitate. A wide test tube … of 2 g of crude myristyl palmitate. TLC revealed traces of … Myristyl palmitate, 2 g, was chromatographed with the same …
Number of citations: 53 link.springer.com
P Teerawanichpan, X Qiu - Lipids, 2010 - Springer
… to contain two wax ester products, myristyl palmitate (14:0–16:… it had the same retention time as myristyl palmitate (14:0–16:… the mass spectra of both myristyl palmitate (14:0–16:0) (Fig. 5…
Number of citations: 145 link.springer.com
WR Finnerty, RE Kallio - Journal of Bacteriology, 1964 - Am Soc Microbiol
… Degradation of the palmitic acid moiety of cetylpalmitate and myristyl palmitate formed from hexadecane-1 C14 and tetradecane-1-C14 by Micrococcus cerificans was carried out. The …
Number of citations: 27 journals.asm.org
F WR - Journal of Bacteriology, 1964 - europepmc.org
… Degradation of the palmitic acid moiety of cetylpalmitate and myristyl palmitate formed from hexadecane-1 C14 and tetradecane-1-C14 by Micrococcus cerificans was carried out. The …
Number of citations: 2 europepmc.org
A Girod, C Weyermann - Forensic Science International, 2014 - Elsevier
… 10 wax esters were identified in all analyzed fingermarks: isopropyl dodecanoate, isopropyl tetradecanoate (myristate), myristyl myristoleate, myristyl palmitoleate and myristyl palmitate, …
Number of citations: 115 www.sciencedirect.com
W BERGMANN, SM CREIGHTON… - The Journal of Organic …, 1956 - ACS Publications
… found to consist of a mixture of myristyl myristate and myristyl palmitate and symmetrical … , was as follows: myristyl myristate 63; myristyl palmitate 24, and combined cetyl myristate and …
Number of citations: 48 pubs.acs.org
I Nenu, H Stefanescu, B Procopet, Z Sparchez… - Journal of Clinical …, 2022 - mdpi.com
… Specifically, it was determined for the first time that arachidonic acid, myristyl-palmitate, and the family members of phosphatidyl-choline are markers of survival, and might constitute …
Number of citations: 2 www.mdpi.com
M Ali, P Bagri, S Sultana, SR Mir, S Ahmad - researchgate.net
… (stearic acid, 1) and tetradecyl palmitate (myristyl palmitate, 2), a new phenyl substituted ethyl … 2 was a known fatty acid ester identified as tetradecyl palmitate (myristyl palmitate) (Fig. 1). …
Number of citations: 0 www.researchgate.net
ABM Merlo, C Roux, A Bécue, C Weyermann - Forensic Science …, 2023 - Elsevier
… 4, four additional compounds (lauric acid, palmitic acid, myristyl palmitate and capric acid) also … in the different marks such as pelargic acid, myristyl palmitate, stearic and oleic acids. …
Number of citations: 1 www.sciencedirect.com

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